Phe-Arg-Arg vs. Insulin and Phenformin: Equivalent Maximal Inhibition of Myocardial Lysosomal Proteolysis
In the Langendorff-perfused rat heart model, Phe-Arg-Arg demonstrates an equivalent maximal inhibitory effect on lysosomal proteolysis as both insulin and phenformin. At maximally effective concentrations, Phe-Arg-Arg (10 µM), insulin (5 nM), and phenformin (2 µM) each produced a 39% inhibition of [³H]leucine release, a marker for proteolytic activity. This suggests the tripeptide can achieve the same functional outcome as these established agents in this specific assay, albeit at a higher molar concentration. The non-additive effect observed with combined infusions of Phe-Arg-Arg and insulin further indicates that they act on the same maximal pool of lysosomal proteolysis in this model [1].
| Evidence Dimension | Maximum inhibition of total proteolysis (lysosomal subcomponent) |
|---|---|
| Target Compound Data | 39% inhibition |
| Comparator Or Baseline | Insulin (5 nM) or Phenformin (2 µM): 38-39% inhibition |
| Quantified Difference | No significant difference in maximal efficacy (approximately 39%) |
| Conditions | Langendorff-perfused rat heart; [³H]leucine release assay; perfusate Zn²⁺ ~20 nM |
Why This Matters
For researchers studying myocardial proteolysis, Phe-Arg-Arg provides a structurally distinct tool that achieves the same maximal anti-proteolytic effect as insulin, enabling studies of insulin-mimetic signaling without the pleiotropic effects of the natural hormone.
- [1] Zhang L, Lockwood TD. Phenylalaninylargininylarginine: a novel tripeptide exerting Zn2+-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. Biochem J. 1993 Aug 1;293(Pt 3):801-5. doi: 10.1042/bj2930801. View Source
